4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds. It is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 5-position, and a triisopropylsilyl substituent at the 1-position. This compound has garnered attention for its potential applications in medicinal chemistry and as a building block in organic synthesis.
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic organic compound. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure. This specific compound features nitrogen and silicon in its structure, which contributes to its unique properties and potential reactivity.
The synthesis of 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods, typically involving multi-step organic reactions. One common approach involves the use of precursors such as 1H-pyrrolo[2,3-b]pyridine derivatives that undergo chlorination and silylation reactions.
Methods:
Technical Details:
The reaction conditions typically require controlled temperatures and specific solvent systems to optimize yield and purity. Purification methods may include column chromatography to isolate the desired product from by-products and unreacted materials .
The molecular structure of 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be represented using various notations:
InChI=1S/C17H27ClN2Si/c1-10(2)21(11(3)4,12(5)6)19-8-7-13-15(17)14(20)9-18-16(13)19/h7-12,20H,1-6H3
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)O)Cl
The compound exhibits distinct peaks in NMR spectroscopy that correspond to its unique structural features. For instance, the peaks associated with the triisopropylsilyl group are indicative of its branching structure.
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions due to its functional groups:
Reactions:
Technical Details:
Reactions should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions with moisture or oxygen from the air.
The mechanism of action for compounds like 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine often involves interactions with biological targets such as enzymes or receptors. While specific mechanisms may vary depending on the target:
Studies have shown that similar pyrrolo[2,3-b]pyridine derivatives can modulate signaling pathways relevant to cancer therapy and immunomodulation .
Thermal stability studies indicate that this compound maintains integrity up to moderate temperatures before decomposition occurs.
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several scientific uses:
This compound exemplifies the versatility of pyrrolo[2,3-b]pyridine derivatives in both synthetic and medicinal chemistry contexts.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: